Fluticasone furoate is a synthetic glucocorticoid, a class of steroid hormones, that is used primarily for its anti-inflammatory properties. [, , ] It is structurally similar to fluticasone propionate, but exhibits higher affinity for the glucocorticoid receptor. [, ] Unlike some other glucocorticoid esters that act as prodrugs, fluticasone furoate is not metabolized to fluticasone and its pharmacological activity is mediated by the entire molecule. []
Fluticasone furoate is classified as a tetracyclic steroid. It contains nine stereogenic centers and is specifically the isomer with the configuration of 6S, 8S, 9R, 10S, 11S, 13S, 14S, 16R, and 17R. This compound has been shown to have high lipophilicity and low solubility in water, making it suitable for inhalation therapies. It is primarily available in nasal spray formulations and is known for its prolonged action due to its slow dissolution rate in the respiratory tract .
The synthesis of fluticasone furoate involves several key steps:
Fluticasone furoate has a complex molecular structure characterized by:
Spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction have confirmed its chemical structure and purity .
Fluticasone furoate participates in several chemical reactions:
These reactions are carefully controlled to optimize yield and minimize impurities.
Fluticasone furoate exerts its therapeutic effects primarily through:
This dual mechanism contributes to its effectiveness in managing conditions like asthma and allergic rhinitis.
Fluticasone furoate possesses several notable physical and chemical properties:
These properties are critical for ensuring optimal delivery and therapeutic efficacy.
Fluticasone furoate is widely used in clinical settings:
Research continues into additional applications within respiratory medicine, highlighting fluticasone furoate's versatility as a therapeutic agent .
Fluticasone furoate (FF) exhibits superior glucocorticoid receptor (GR) binding kinetics that underpin its enhanced anti-inflammatory efficacy. Studies using human lung cytosol reveal FF has a relative receptor affinity (RRA) of 2,989 ± 135 when referenced to dexamethasone (RRA = 100), exceeding fluticasone propionate (FP; RRA 1,775) and mometasone furoate (MF; RRA 2,244) [2] [6]. This exceptional affinity stems from:
Table 1: Comparative Glucocorticoid Receptor Binding Kinetics [2] [5] [6]
Compound | Relative Receptor Affinity (RRA) | Association Rate (k~Ass~, M⁻¹min⁻¹) | Dissociation Half-life (h) |
---|---|---|---|
Dexamethasone | 100 (Reference) | 1.0 × 10⁵ | 1.5 |
Fluticasone propionate (FP) | 1,775 | 1.8 × 10⁶ | 8.3 |
Mometasone furoate (MF) | 2,244 | 2.5 × 10⁶ | 7.1 |
Fluticasone furoate (FF) | 2,989 | 3.0 × 10⁶ | 10.6 |
FF potently suppresses key pro-inflammatory signaling pathways:
NF-κB Pathway Inhibition: Ligand-bound FF-GR complexes directly bind to and inhibit nuclear factor-kappa B (NF-κB), a master regulator of cytokines (e.g., IL-8, TNF-α) and chemokines involved in airway inflammation [3] [4]. This transrepression mechanism prevents NF-κB from activating target gene promoters. FF also enhances the expression of IκBα, the endogenous inhibitor of NF-κB [3].
MAPK Pathway Regulation: FF upregulates mitogen-activated protein kinase phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK kinases [7] [10]. This action attenuates downstream inflammatory signaling. In bronchial epithelial cells exposed to cigarette smoke, FF uniquely restores expression of SOCS-3 (Suppressor of Cytokine Signaling 3), a critical negative regulator of JAK/STAT pathways, more effectively than MF [7]. SOCS-3 induction by FF correlates with significant reductions in IL-8 production [7] [10].
Synergistic Effects with β2-Agonists: Combining FF with long-acting β2-agonists like salmeterol enhances GR nuclear translocation and MKP-1 expression in neutrophils, leading to amplified suppression of IL-8 release compared to either agent alone [10].
Table 2: Key Anti-Inflammatory Mechanisms of Fluticasone Furoate via Gene Regulation
Pathway | Molecular Target | Effect of FF | Functional Outcome |
---|---|---|---|
NF-κB Signaling | GR-NF-κB interaction | Direct physical interference with NF-κB DNA binding [3] | ↓ TNF-α, IL-1β, IL-8, GM-CSF |
IκBα expression | Enhanced synthesis [3] | Sequestration of NF-κB in cytoplasm | |
MAPK Signaling | MKP-1 expression | Upregulated [7] [10] | Inactivation of p38/JNK → ↓ inflammation |
JAK/STAT Modulation | SOCS-3 expression | Potent restoration in smoke-exposed cells [7] | ↓ STAT activation → ↓ cytokine signaling |
FF exerts direct effects on inflammatory cells critical in allergic asthma and rhinitis:
Eosinophil Suppression: FF reduces eosinophil migration, survival, and activation within airway tissues. It directly inhibits cytokine production (e.g., IL-5, GM-CSF) from T-cells and epithelial cells, which are essential for eosinophil recruitment and persistence [1] [3]. Clinical studies correlate this with reduced eosinophilic infiltration in nasal and bronchial mucosa [1] [4].
Mast Cell Stabilization: FF inhibits mast cell degranulation and the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized leukotrienes (LTB4) and prostaglandins (PGD2) [1] [4]. This occurs partly through FF's suppression of IgE-dependent activation pathways and stabilization of mast cell membranes.
Epithelial Barrier Protection: In human bronchial epithelial cells, FF demonstrates superior efficacy over FP and MF in preserving epithelial integrity and reducing protease-induced permeability, limiting allergen penetration and subsequent immune cell activation [4] [7].
The enhanced GR affinity of FF translates to distinct pharmacological advantages:
Structural Determinants: FF's 17α-furoate ester group confers greater lipophilicity and slower receptor dissociation compared to FP's 17α-propionate ester [2] [6]. This structural modification enhances tissue retention and prolongs GR occupancy.
Quantitative Affinity Differences: As shown in Table 1, FF’s RRA is ~1.7-fold higher than FP (2,989 vs. 1,775) and ~29.9-fold higher than dexamethasone [2] [4] [6]. This higher affinity allows FF to achieve equivalent or superior anti-inflammatory effects at lower molar concentrations. For example, FF inhibits TNF-α production at IC₅₀ values 5-10 times lower than FP in vitro [4] [7].
Clinical Relevance of Affinity: While higher RRA enables potent local effects with once-daily dosing, experts caution that potency differences can be mitigated by dose adjustments [8] [9]. FF's clinical efficacy stems from a combination of high affinity, prolonged tissue retention, and slow systemic clearance rather than affinity alone.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7